molecular formula C12H18N2O2 B8642359 ethyl 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylate

ethyl 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B8642359
M. Wt: 222.28 g/mol
InChI Key: FHNOHCORNZITNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 1-cyclopentyl-5-methylpyrazole-4-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-3-16-12(15)11-8-13-14(9(11)2)10-6-4-5-7-10/h8,10H,3-7H2,1-2H3

InChI Key

FHNOHCORNZITNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2CCCC2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-cyclopentylhydrazine-2-carboxylic acid tert-butyl ester (18.4 g, 92 mmol) in a mixture of ethanol (300 mL) and conc. HCl (7.7 mL, 92 mmol) was added ethyl 2-acetyl-3-(dimethylamino)acrylate (25.5 g, 0.138 mol). The resulting mixture was refluxed for 2 h. The reaction was concentrated in vacuo, dissolved in CH2Cl2 (300 mL), washed with satd NaHCO3, and brine, dried (Na2SO4), concentrated in vacuo and purified by chromatography on silica gel to give ethyl 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylate (15.6 g, 76% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.15 (s, 1 H), 4.61 (m, 1 H), 4.15 (q, J=8 Hz, 2 H), 2.29 (s, 3 H), 2.04-1.97 (m, 2 H), 1.89-1.85 (m, 2 H), 1.78-1.71 (m, 2 H), 1.62-1.59 (m, 2 H), 1.23 (t, J=8 Hz, 3 H).
Quantity
18.4 g
Type
reactant
Reaction Step One
Name
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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